Journal Name:International Journal of Analytical Chemistry
Journal ISSN:1687-8760
IF:1.698
Journal Website:http://www.hindawi.com/journals/ijac/
Year of Origin:0
Publisher:Hindawi Limited
Number of Articles Per Year:68
Publishing Cycle:
OA or Not:Yes
On the synthesis of WS2 nanotubes: reaction mechanism revelation by in-situ scanning and ex-situ transmission electron microscopy
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-26 , DOI: 10.26434/chemrxiv-2023-2vd0n
This study provides a comprehensive understanding of the WS2 nanotube synthesis mechanism by conducting in-situ SEM and ex-situ TEM analyses of the sulfidation reaction of W18O49 nanowhiskers. The formation of WS2 nanotubes initiates with the rapid passivation of the reactive tungsten suboxide surface, followed by the evaporation of the oxide core and pressure buildup inside the nascent nanotube. The compactness and defectiveness of the initial passivation layer, gas pressure differences, and the structure of the W18O49 nanowhisker play crucial roles in determining the morphology of the final WS2 nanotubes. Additionally, this work elucidates the cause of open or closed nanotube tips based on gas pressure conditions. The combination of in-situ SEM technology and ex-situ sequential TEM analysis emerges as a robust and reliable methodology for investigating high-temperature heterogeneous reactions.
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Accessing Metal-Specific Orbital Interactions in C-H Activation using Resonant Inelastic X-ray Scattering
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-26 , DOI: 10.26434/chemrxiv-2023-fm49h
Photochemically prepared transition-metal complexes are known to be effective at cleaving the strong C-H bonds of organic molecules in room temperature solutions. There is also ample theoretical evidence that the bidirectional charge-transfer between an incoming alkane C-H group and the transition metal is the decisive interaction in the C-H activation reaction. What is missing, however, are experimental methods to directly probe these interactions in order to reveal what determines reactivity of intermediates and the rate of the reaction. Here, we propose metal specific and time-resolved valence-to-core resonant inelastic X-ray scattering (VtC-RIXS) at the transition metal L-edge as a method to provide a full account of the evolution of metal-alkane interactions during transition-metal mediated C-H activation reactions. For the model system cyclopentadienyl rhodium dicarbonyl (CpRh(CO)2), we demonstrate with a combination of experiment and quantum chemical simulation how the Rh-centered valence-excited final states probed with VtC-RIXS directly reflect changes in donation and back-donation between the alkane C-H group and the transition metal as the reaction proceeds via its intermediates. Following the initial photo-triggered CO dissociation, we find substantial reduction in charge donation onto the metal and the resulting stabilization of metal-centered states as the alkane coordinates to the Rh center in a σ-complex intermediate. C-H bond cleavage in the final oxidative addition step is instead characterized by a substantial increase in back-donation as the new Rh-hydrogen and Rh-carbon bonds are formed. We benchmark and validate our simulations against experimental steady-state measurements. With our study, we predict the key spectral fingerprints for future time-resolved experiments of C-H activation reactions with CpRh(CO)2 and related compounds.
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Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-25 , DOI: 10.26434/chemrxiv-2023-djc05
Spiro[3.3]heptane can mimic the mono-, meta- and para-substituted phenyl rings in drugs.
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Direct Spectroscopic Identification of BN-Arynes and Subtle Steric Effects on Nitrogen Fixation
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-25 , DOI: 10.26434/chemrxiv-2023-5sfz2
1,2-Azaborinines are the BN analogues of arynes through exchange of the formal CC triple bond by an isoelectronic BN bond. The BN-arynes are an underexplored class of reactive intermediates. Dibenzo[c,e][1,2]azaborinine (10,9-BN-phenanthryne) 1 was inferred as reactive intermediate by trapping reactions. Here it is shown that 1 can be generated in the gas phase by thermolysis from the pyridine adduct of 9-azido-9-borafluorene by cleavage of the dative bond with pyridine and dinitrogen extrusion. The ionization energy of 1 is 8.2 eV with ionization resulting from the π HOMO. Under cryogenic matrix isolation conditions, 9-azido-9-borafluorene photolysis results in isomerization to the dinitrogen adduct of 1 without involvement of a triplet borylnitrene intermediate. Photochemical nitrogen extrusion from 1•N2 is not possible and nitrogen fixation is irreversible under cryogenic conditions. In contrast, 2,4,7,9-tetra-tert-butyldibenzo[c,e][1,2]azaborinine can be photogenerated from the corresponding azidoborole precursor under cryogenic matrix isolation conditions, and nitrogen fixation is precluded due to steric hindrance. The BN stretching vibration at 1751 cm-1 is much weaker than in typical linear diaryl iminoboranes.
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Indium(III)-Catalysed [3+2] Annulation Reaction of Alkenes with α,β-Unsaturated Keto-Carboxylic Acid Derivatives for the Synthesis of γ-Butyrolactones
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-25 , DOI: 10.26434/chemrxiv-2023-42f96
Herein, we report In(OTf)3 catalyzed (3+2) annulation reaction of an alkene with α,β-unsaturated keto-carboxylic acid for the synthesis of γ-butyrolactone derivatives. Furthermore, this [3+2] annulation reaction is also demonstrated with in situ generated iso-butylene and substituted α,β-unsaturated keto-carboxylic acid derivatives with broad substrate scope in very good yields. This expedient strategy selectively forms various C3-butyrolactone substituted oxindole derivatives in very good yield via simultaneous activation of electron rich and eletron poor alkene without formation of any other side products.
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Multi-stage heterogeneous bubble nucleation under negative pressures
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-17 , DOI: 10.26434/chemrxiv-2023-vlb3f
In this paper, we investigate homogeneous and heterogeneous bubble nucleation processes in systems under tension using molecular dynamics simulations. The maximum pressure (nucleation pressure, $\sigma_{min}$) sustained by the system is used a as measure of the system's propensity to nucleate a vapor bubble. In the presence of a planar gold substrate, nucleation pressure is essentially the same as homogeneous values when strong interaction exists between the gold atoms and water molecules; at weaker interactions, a significant lowering of nucleation pressure is observed, signifying that nucleation from such surfaces is easier. Reduction in nucleation pressure with decreasing gold-water surface interaction strength obtained from our simulations shows a good qualitative agreement with classical heterogeneous nucleation theory. As compared to planar surfaces, surfaces with grooves show a further reduction in nucleation barrier only for weak interfacial interactions. Furthermore, the groove dimensions also influence $\sigma_{min}$ -- an optimal groove geometry exists for which $\sigma_{min}$ is minimized; our results indicate that this occurs when the length scale of the defect is comparable to that of the critical (homogeneous) bubble nucleation radius. Moreover, in the presence of defects, multiple barriers to nucleation exist. Our findings provide design guidelines for surface grooves for controllable generation of vapor bubbles; such hydrophobic grooves should be avoided for maximizing overheat or can be used for spatially controlled boiling.
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Determining and controlling conformational information from orientationally selective Light-Induced Triplet–Triplet Electron Resonance spectroscopy for a set of bis-porphyrin rulers
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-17 , DOI: 10.26434/chemrxiv-2023-1823h
We recently reported a new technique, light-induced triplet–triplet electron resonance spectroscopy (LITTER), which allows quantification of the dipolar interaction between the photogenerated triplet states of two chromophores. Here we carry out a systematic LITTER study, considering orientation selection by the detection pulses, of a series of bis-porphyrin model peptides with different porphyrin–porphyrin distances and relative orientations. Orientation-dependent analysis of the dipolar datasets yields conformational information of the molecules in frozen solution which is in good agreement with density functional theory predictions. Additionally, a fast partial orientational-averaging treatment produces distance distributions with minimized orientational artefacts. Finally, by direct comparison of LITTER data to double electron–electron resonance (DEER) measured on a system with Cu(II) coordinated into the porphyrins, we demonstrate the advantages of the LITTER technique over the standard DEER methodology. This is due to the remarkable spectroscopic properties of the photogenerated porphyrin triplet state. This work sets the basis for the use of LITTER in structural investigations of unmodified complex biological macromolecules, which could be combined with Förster resonance energy transfer and microscopy inside cells.
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Pressure-Responsive Polymer Chemosensors for Hydrostatic Pressure-Signal Detection: Poly-L-Lysine-Pyrene Conjugates
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-17 , DOI: 10.26434/chemrxiv-2023-ft59l
Stimulus-responsive polymer materials are an attractive alternative to conventional supramolecular and polymer assemblies for applications in sensing, imaging, and drug-delivery systems. Herein, we synthesized a series of pyrene-labeled- and -poly-L-lysine conjugates with varying degrees of substitution (DSs). Hydrostatic pressure-UV/vis, fluorescence, excitation spectroscopies, and fluorescence lifetime measurements revealed ground-state conformers and excited-state ensembles emitting fluorescence with variable intensities. The polylysine-based chemosensors demonstrated diverse ratiometric responses to hydrostatic pressure through adjustments in polar solvents, DSs, and polymer backbones. Additionally, the fluorescence chemosensor exhibited a promising glum value of 3.2 × 10-3, indicating potential applications in chiral fluorescent materials. This study offers valuable insights for the development of smart hydrostatic pressure-responsive polymer materials.
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What Does the Accuracy of the Equilibrium Dissociation Constant of Affinity Complexes Depend on Fundamentally?
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-17 , DOI: 10.26434/chemrxiv-2023-wkjt4
The equilibrium dissociation constant (Kd) characterizes stability of binding complexes. The classic way of Kd determination involves finding the dependence of a fraction of unbound ligand on the total concentration of target (T0) when the total concentration of ligand (L0) remains constant. It is known that Kd determination for highly stable complexes is notoriously inaccurate; however, what the accuracy of Kd depends on fundamentally, i.e., method-independently, is largely unknown. Here we present an error-propagation analysis that answers this question in detail. This analysis explains the critical importance of the L0/Kd value for the accuracy of Kd and allows one to define the range of L0/Kd values required for accurate Kd determination. Our analysis creates a theoretical foundation for improving the accuracy of Kd determination.
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Effect of Sterically Protective Groups on the Aromaticity of Fully Unsaturated Oligoquinanes
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-17 , DOI: 10.26434/chemrxiv-2023-155w8
Oligoquinane derivatives have unique aromatic properties, which dictate the stability of the molecules and their potential applications in various devices. Due to the challenge in their synthesis, systematic studies of these molecules are still lacking. In this work, we perform density function theory and nucleus-independent chemical shift (NICS) calculations on 24 oligoquinane derivatives that are composed of two, four, five, and six five-membered rings. Pentaquinane without any protection groups was predicted to be aromatic and stable. It would be interesting to synthesize the molecule and carry out further electronic and optical measurements. Among introducing various protection groups to the bare oligoquinanes, single bond protection was found to be the least effective in the change of aromaticity of oligoquinane. In the protection of benzene rings, aromaticity change depends on the configuration of the molecule formed. HOMO-LUMO energy gap and UV-Vis absorption also depends on the molecular shape. The results show the potential application of the oligoquinanes as they can be diversely tuned for specific applications, and therefore is worthy of future studies.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CHEMISTRY, ANALYTICAL 分析化学4区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
4.00 4 Science Citation Index Expanded Not
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